FIIN-3

Catalog No.
S547938
CAS No.
M.F
C34H36Cl2N8O4
M. Wt
691.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FIIN-3

Product Name

FIIN-3

IUPAC Name

N-[4-[[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]methyl]phenyl]prop-2-enamide

Molecular Formula

C34H36Cl2N8O4

Molecular Weight

691.6 g/mol

InChI

InChI=1S/C34H36Cl2N8O4/c1-5-30(45)40-24-8-6-22(7-9-24)20-44(34(46)41-33-31(35)26(47-3)18-27(48-4)32(33)36)29-19-28(37-21-38-29)39-23-10-12-25(13-11-23)43-16-14-42(2)15-17-43/h5-13,18-19,21H,1,14-17,20H2,2-4H3,(H,40,45)(H,41,46)(H,37,38,39)

InChI Key

SFLKJNSBBVSPFE-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(CC4=CC=C(C=C4)NC(=O)C=C)C(=O)NC5=C(C(=CC(=C5Cl)OC)OC)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

FIIN3; FIIN 3; FIIN-3.

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(CC4=CC=C(C=C4)NC(=O)C=C)C(=O)NC5=C(C(=CC(=C5Cl)OC)OC)Cl

Description

The exact mass of the compound N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)ureido)methyl)phenyl)acrylamide is 690.22366 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Structure and Class

    A search of PubChem, a public database of chemical information, reveals an entry for this compound (CID 73707531) but no descriptions of its biological activity or research applications []. The compound's structure suggests it belongs to a class of molecules known as arylurea compounds, some of which have been explored for their potential as FGFR (fibroblast growth factor receptor) inhibitors.

  • Patent Literature

    Patent applications sometimes disclose novel chemical compounds and their potential uses before they are published in the scientific literature. A search of patent databases reveals a patent application mentioning a closely related compound, N-oxide of N-(2-((6-(3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-methylureido)pyrimidin-4-yl)amino)-5-(4-ethylpiperazin-1-yl)phenyl)acrylamide []. This suggests that researchers might have been exploring this class of compounds for potential therapeutic applications, but the specific activity of N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)ureido)methyl)phenyl)acrylamide is not described.

FIIN-3 is a small molecule compound designed as an irreversible inhibitor targeting fibroblast growth factor receptors (FGFRs) and epidermal growth factor receptors (EGFRs). It features a distinctive pyrimidyl urea core, which enhances its binding efficacy through the formation of intramolecular hydrogen bonds. This structural configuration allows FIIN-3 to adopt a pseudo six-membered ring conformation, contributing to its unique mechanism of action against various receptor tyrosine kinases involved in cancer progression .

FIIN-3 operates primarily through covalent modification of target proteins. The compound forms a covalent bond with cysteine residues in the kinase domain of FGFRs and EGFRs, specifically targeting Cys477 in FGFR and Cys797 in EGFR. This interaction stabilizes the active conformation of these receptors, leading to the inhibition of downstream signaling pathways critical for tumor growth and survival . The compound's ability to inhibit phosphorylation events in both FGFR and EGFR pathways, even in the presence of fibroblast growth factor stimulation, highlights its potent and selective reactivity .

FIIN-3 exhibits significant biological activity against multiple cancer cell lines by inhibiting the phosphorylation of key signaling molecules such as AKT and ERK1/2. It has demonstrated efficacy against various FGFR gatekeeper mutants, which are often associated with resistance to other inhibitors. In cellular assays, FIIN-3 effectively suppresses the growth of Ba/F3 cells that rely on FGFR signaling, with effective concentrations (EC50) reported to be less than 1 nM for some targets .

The synthesis of FIIN-3 involves several key steps:

  • Formation of the Pyrimidyl Urea Core: The initial step typically involves creating a pyrimidyl structure through condensation reactions.
  • Introduction of Side Chains: Subsequent reactions introduce various functional groups, including the dichlorodimethoxylphenyl moiety.
  • Final Cyclization and Purification: The final product is obtained through cyclization reactions followed by purification processes such as chromatography to ensure high purity levels suitable for biological testing .

FIIN-3 is primarily explored for its therapeutic potential in oncology, particularly for cancers driven by aberrant FGFR and EGFR signaling. Its ability to inhibit these pathways makes it a candidate for treating various malignancies, including non-small cell lung cancer (NSCLC) and other solid tumors characterized by FGFR mutations or overexpression . Additionally, FIIN-3 serves as a valuable tool in research settings for studying receptor tyrosine kinase biology.

Studies have shown that FIIN-3 interacts specifically with cysteine residues in the kinase domains of its target receptors. This covalent interaction leads to conformational changes that stabilize the active forms of FGFRs and EGFRs, thereby blocking their downstream signaling pathways. Comparative studies indicate that while other inhibitors may partially restore signaling after fibroblast growth factor stimulation, FIIN-3 maintains robust inhibition under similar conditions .

Several compounds share structural or functional similarities with FIIN-3, particularly within the realm of receptor tyrosine kinase inhibitors. Below is a comparison highlighting their unique features:

Compound NameTarget ReceptorsMechanism of ActionUnique Features
FIIN-1FGFRIrreversible inhibitionContains chlorine atoms that enhance potency
FIIN-2FGFRIrreversible inhibitionStronger hinge binder but less effective than FIIN-3
BGJ398FGFRReversible inhibitionSelective for specific FGFR family members
RogaratinibPan-FGFRIrreversible inhibitionBroad-spectrum activity against multiple FGFRs
ErdafitinibPan-FGFRSelective inhibitionFunctionally selective with unique binding profile

FIIN-3 stands out due to its dual-targeting capability against both FGFR and EGFR pathways, making it particularly valuable in contexts where resistance mechanisms are prevalent . Its structural design allows for enhanced flexibility and binding efficiency compared to other inhibitors, positioning it as a promising candidate for further clinical development.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

690.2236570 g/mol

Monoisotopic Mass

690.2236570 g/mol

Heavy Atom Count

48

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-[4-[[[(2,6-dichloro-3,5-dimethoxyanilino)-oxomethyl]-[6-[4-(4-methyl-1-piperazinyl)anilino]-4-pyrimidinyl]amino]methyl]phenyl]-2-propenamide

Dates

Modify: 2023-08-15
1: Tan L, Wang J, Tanizaki J, Huang Z, Aref AR, Rusan M, Zhu SJ, Zhang Y, Ercan D, Liao RG, Capelletti M, Zhou W, Hur W, Kim N, Sim T, Gaudet S, Barbie DA, Yeh JR, Yun CH, Hammerman PS, Mohammadi M, Jänne PA, Gray NS. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. Proc Natl Acad Sci U S A. 2014 Nov 11;111(45):E4869-77. doi: 10.1073/pnas.1403438111. Epub 2014 Oct 27. PubMed PMID: 25349422; PubMed Central PMCID: PMC4234547.
2: Huang Z, Tan L, Wang H, Liu Y, Blais S, Deng J, Neubert TA, Gray NS, Li X, Mohammadi M. DFG-out mode of inhibition by an irreversible type-1 inhibitor capable of overcoming gate-keeper mutations in FGF receptors. ACS Chem Biol. 2015 Jan 16;10(1):299-309. doi: 10.1021/cb500674s. Epub 2014 Oct 27. PubMed PMID: 25317566; PubMed Central PMCID: PMC4301177.

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